molecular formula C26H38N6O8 B1487403 DO3A-Serotonin CAS No. 2125661-93-8

DO3A-Serotonin

Cat. No.: B1487403
CAS No.: 2125661-93-8
M. Wt: 562.6 g/mol
InChI Key: JLJYLVLCKBYQTD-UHFFFAOYSA-N
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Description

DO3A-Serotonin is a compound that combines the chelating agent DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) with serotonin (5-hydroxytryptamine). This compound is designed to introduce metal ions into biologically relevant molecules associated with serotonin, making it useful in various scientific and medical applications .

Mechanism of Action

Target of Action

DO3A-Serotonin primarily targets the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine, is a neurotransmitter that plays a crucial role in mood regulation, sleep, and various other neurological functions . The serotonin receptors comprise seven distinct classes based on their structural and functional characteristics .

Mode of Action

this compound interacts with its targets, the serotonin receptors, by binding to them . This binding can lead to changes in the conformational states of the receptors, which is crucial for understanding the mechanism of action of these receptors . The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin. Serotonin is involved in the regulation of the immune and cardiovascular systems, hematopoiesis, energy metabolism, and insulin secretion, and it plays an important role in the gonads, gastrointestinal tract, and lungs . The pathways of serotonin biosynthesis have been investigated, with L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin being the most studied .

Pharmacokinetics

The pharmacokinetic properties of a drug-like molecule generally include its absorption, distribution, metabolism, and excretion (adme) properties . These properties determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with serotonin receptors. The binding of this compound to these receptors can lead to changes in the receptors’ conformational states, potentially affecting various physiological processes regulated by serotonin, such as mood, sleep, and various other neurological functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors contribute to individual variability in neuroreceptor availability in the adult brain . Furthermore, exposure to environmental toxicants leading to oxidative stress and inflammation can contribute to disorders like depression, potentially influencing the effectiveness of serotonin-related treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DO3A-Serotonin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DO3A-Serotonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized serotonin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

DO3A-Serotonin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of DO3A and serotonin, which allows for targeted introduction of metal ions into serotonin-related biological molecules. This makes it particularly useful in diagnostic imaging and studies involving serotonin receptors .

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJYLVLCKBYQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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